1-(1,3-benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine typically involves the condensation of 2-aminobenzothiazole with appropriate pyrazole derivatives. One common method includes the reaction of 2-aminobenzothiazole with 4-phenyl-1H-pyrazol-5-amine under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-amine
- 1-(1,3-Benzothiazol-2-yl)-4-methyl-1H-pyrazol-5-amine
- 1-(1,3-Benzothiazol-2-yl)-4-phenyl-1H-pyrazol-3-amine
Uniqueness
1-(1,3-Benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine stands out due to its unique combination of benzothiazole and pyrazole moieties, which confer enhanced biological activity and potential for diverse applications in medicinal chemistry .
Properties
CAS No. |
321742-15-8 |
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Molecular Formula |
C16H12N4S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H12N4S/c17-15-12(11-6-2-1-3-7-11)10-18-20(15)16-19-13-8-4-5-9-14(13)21-16/h1-10H,17H2 |
InChI Key |
YPSRDXFUKUHGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=NC4=CC=CC=C4S3)N |
Origin of Product |
United States |
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